5-(4-Isopropoxyphenyl)oxazolidin-2-one
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Overview
Description
5-(4-Isopropoxyphenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring structure is a key feature that contributes to the biological activity of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxyphenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the efficient formation of the oxazolidinone ring with high stereoselectivity . The reaction conditions typically involve the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
5-(4-Isopropoxyphenyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxyphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.
Cytoxazone: An oxazolidinone with applications in both antibacterial and anti-inflammatory research.
Uniqueness
5-(4-Isopropoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxyphenyl group contributes to its unique binding affinity and activity profile compared to other oxazolidinones .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-10-5-3-9(4-6-10)11-7-13-12(14)16-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
JESPPQAJKROGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CNC(=O)O2 |
Origin of Product |
United States |
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